![molecular formula C21H42O7 B14404614 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-75-5](/img/structure/B14404614.png)
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound with the molecular formula C21H42O7. It is known for its unique structure, which includes a hexaoxacyclooctadecane ring with an octyloxy methyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an octyloxy methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octyl bromide and sodium hydride, which facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. Its unique structure allows it to fit into specific binding sites, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Lacks the octyloxy methyl group, making it less hydrophobic.
2-[(Butyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
Uniqueness
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its longer alkyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics .
Propriétés
Numéro CAS |
83585-75-5 |
|---|---|
Formule moléculaire |
C21H42O7 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-(octoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-26-19-21-20-27-16-15-24-12-11-22-9-10-23-13-14-25-17-18-28-21/h21H,2-20H2,1H3 |
Clé InChI |
PKRKQTFGVXPTBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
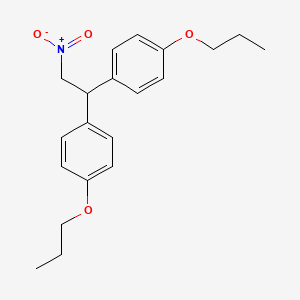
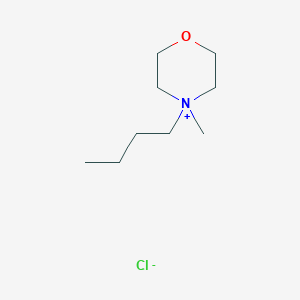
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)

![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
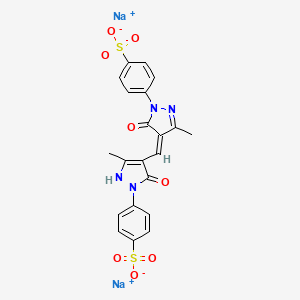
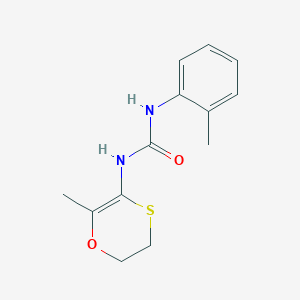
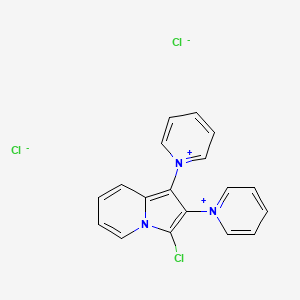
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
